![molecular formula C22H31N3O6S B2545964 Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate CAS No. 2034246-96-1](/img/structure/B2545964.png)

Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

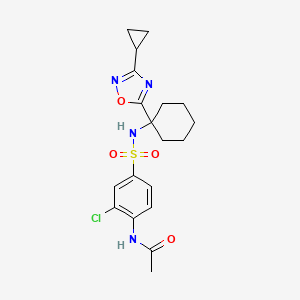

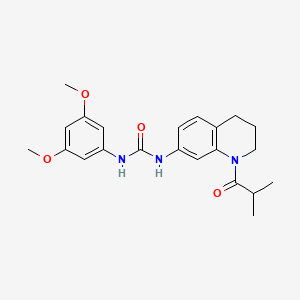

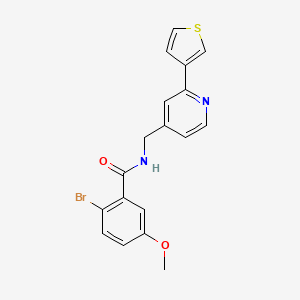

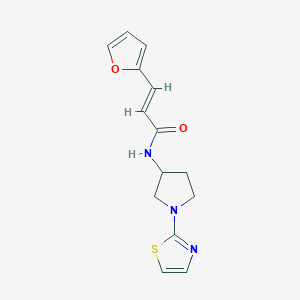

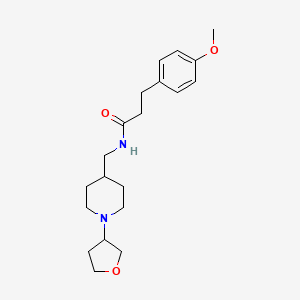

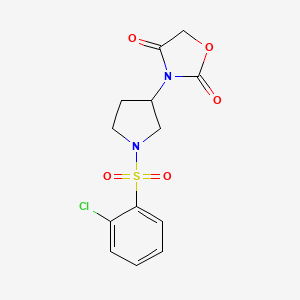

The compound "Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate" is a complex organic molecule that appears to be related to various research efforts in the field of organic chemistry and medicinal chemistry. The structure suggests the presence of a cyclohexene ring, a thiazole moiety, and a bipiperidinyl group, which are common in the synthesis of compounds with potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to obtain inhibitors of type III secretion in Gram-negative bacteria . Although the exact synthesis of the compound is not detailed, the methodologies used for similar structures involve multi-step reactions that may include cyclization, Michael-type addition, and photoreactions, as seen in the synthesis of trans-1-cyclohexenyl-phenyl-methanone .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component revealed dihedral angles between the benzene ring and the piperidine rings, as well as the formation of intermolecular hydrogen bonds . These structural insights are crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, particularly in the context of photochemical reactions. For example, the photo-Nazarov cyclization of 1-cyclohexenyl(phenyl)methanone was revisited, showing that key intermediates react with each other in a Michael-type addition, and secondary photoreactions include 1,6-hydrogen abstraction and cyclization . These reactions are indicative of the complex behavior of cyclohexenyl methanones under photochemical conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit interesting properties. For instance, the stability of enols derived from cyclohexenyl methanones towards atmospheric oxygen is low, leading to various oxidation products . The crystallographic analysis of adducts reveals the importance of intermolecular interactions in the solid state, which can affect the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds with cyclohexene or thiazole moieties often focuses on the synthesis of new chemical structures. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves cyclohexyl or benzyl isocyanide and semicarbazones, showcasing a method to create new pseudopeptidic triazines composed of different amino acids through a Ugi reaction followed by treatment with sodium ethoxide (Sañudo et al., 2006). Similarly, the preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile details a reaction pathway involving cyclohexenone, illustrating the steps and conditions required for the synthesis of cyclohexene derivatives (Lujan-Montelongo & Fleming, 2014).

Catalytic Applications and Methodologies

The research also delves into catalytic processes involving compounds with structural similarities, indicating their potential in facilitating chemical reactions. An example is the heteropoly acid catalyzed synthesis of 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives through a (3,5)-oxonium-ene reaction, highlighting a simple, convenient, and environmentally friendly method (Anjibabu et al., 2013). This suggests the utility of similar cyclohexene-based compounds in catalysis under mild conditions.

Novel Ligands and Asymmetric Synthesis

Further research shows the development of novel chiral ligands for asymmetric synthesis, such as the synthesis of [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, indicating the potential of cyclohexene derivatives in enantioselective catalysis (Alvarez-Ibarra et al., 2010).

Encapsulation and Catalytic Oxidation

Encapsulation techniques, as shown in the synthesis of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, offer insights into the development of reusable catalysts for oxidation reactions, demonstrating the role of similar compounds in enhancing catalytic efficiency and recyclability (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2S.C2H2O4/c24-19(16-4-2-1-3-5-16)23-11-6-17(7-12-23)22-13-8-18(9-14-22)25-20-21-10-15-26-20;3-1(4)2(5)6/h1-2,10,15-18H,3-9,11-14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYLLMQQXIQQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)